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Compound of Interest

Compound Name: 7-aminoisoquinolin-1(2H)-one

Cat. No.: B063576 Get Quote

An In-depth Technical Guide to 7-aminoisoquinolin-1(2H)-one: A Privileged Scaffold in

Modern Drug Discovery

Introduction: The Isoquinolinone Core in Medicinal
Chemistry
The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone

of numerous natural products and synthetic compounds with significant biological activity.[1][2]

Among its various oxidized forms, the isoquinolin-1(2H)-one core is of particular interest to drug

development professionals.[3] This scaffold is present in a range of pharmacologically active

molecules, demonstrating activities from antimicrobial to anticancer.[4][5] This guide focuses on

a specific, high-value derivative: 7-aminoisoquinolin-1(2H)-one. As a Senior Application

Scientist, my objective is to provide not just a datasheet, but a comprehensive technical

overview that synthesizes its chemical principles, strategic applications, and practical

methodologies for researchers and drug development scientists. We will explore its molecular

structure, synthesis, and its pivotal role as a pharmacophore in the design of targeted

therapeutics, particularly in oncology.

Section 1: Core Molecular Profile
A precise understanding of a molecule's identity and physicochemical properties is the

foundation of all subsequent research and development.
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Chemical Identity and Structure
7-aminoisoquinolin-1(2H)-one is a heterocyclic organic compound featuring a bicyclic

isoquinoline system.[6] The structure is characterized by a keto group at the C1 position and an

amino group at the C7 position, which imparts specific reactivity and hydrogen bonding

capabilities crucial for its biological interactions.

The definitive IUPAC name for this compound is 7-amino-2H-isoquinolin-1-one.[6] Its key

identifiers are summarized in the table below.

Table 1: Chemical Identifiers and Properties of 7-aminoisoquinolin-1(2H)-one

Identifier Value Source(s)

IUPAC Name
7-amino-2H-isoquinolin-1-
one

[6]

CAS Number 174302-46-6 [6][7]

Molecular Formula C₉H₈N₂O [6][7]

Molecular Weight 160.17 g/mol [6]

Canonical SMILES
C1=CC(=CC2=C1C=CNC2=O)

N
[6]

| InChI Key | YLYZPUIUNDCIRG-UHFFFAOYSA-N |[6][8] |

Structural Elucidation
The two-dimensional structure of 7-aminoisoquinolin-1(2H)-one is presented below. The

fusion of the benzene and pyridine rings creates a planar aromatic system, while the amino

and lactam (cyclic amide) functionalities are key features for molecular recognition by biological

targets.

Caption: 2D structure of 7-aminoisoquinolin-1(2H)-one.

Section 2: Synthesis and Chemical Reactivity
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The synthesis of the 7-aminoisoquinolin-1(2H)-one core is achievable through several

established organic chemistry pathways. The choice of a specific route is often dictated by the

availability of starting materials, desired scale, and the need for specific substitution patterns in

derivative synthesis.

Synthetic Strategies
Common synthetic approaches include:

Cyclization Reactions: A prevalent method involves the cyclization of pre-functionalized

precursors, such as ortho-aminoaryl ketones or related derivatives. This intramolecular

reaction forms the heterocyclic ring system.[6]

Condensation Reactions: Base-promoted condensation of reagents like homophthalic

anhydride with appropriate amine sources can efficiently yield the isoquinolinone scaffold.[6]

[9]

Multi-step Synthesis: For complex analogs, a multi-step pathway is often employed. This

provides the flexibility to introduce various functional groups through protection-deprotection

strategies and functional group interconversions.[6]

The diagram below illustrates a generalized workflow for synthesizing isoquinolinone

derivatives, highlighting the key stages from precursor selection to final product formation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b063576?utm_src=pdf-body
https://www.smolecule.com/products/s690111
https://www.smolecule.com/products/s690111
https://www.researchgate.net/publication/226576317_Synthesis_of_12H-Isoquinolones_Review
https://www.smolecule.com/products/s690111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Selection
(e.g., Substituted Phenylacetonitrile)

Side-Chain Elaboration
(Introduction of second ring components)

Reagents & Conditions

Intramolecular Cyclization
(e.g., Acid or Base Catalyzed)

Cyclization Catalyst

Functional Group Manipulation
(e.g., Nitration followed by Reduction to Amine)

e.g., 1. HNO₃/H₂SO₄

2. H₂, Pd/C

Final Product
7-aminoisoquinolin-1(2H)-one

Purification

Click to download full resolution via product page

Caption: Generalized synthetic workflow for isoquinolinones.

Chemical Reactivity
The molecule's reactivity is dominated by its two primary functional groups:

Aromatic Amino Group: The amine at the C7 position is a nucleophile and a directing group

for electrophilic aromatic substitution. It can readily undergo reactions such as acylation,

alkylation, and diazotization, making it a critical handle for synthesizing a library of

derivatives.[6]

Lactam (Amide) Moiety: The N-H proton of the lactam is weakly acidic and can be

deprotonated by a strong base, allowing for N-alkylation or N-arylation. The carbonyl group

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b063576?utm_src=pdf-body-img
https://www.smolecule.com/products/s690111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


can participate in condensation reactions under certain conditions.[6] This dual reactivity is a

key asset in medicinal chemistry for structure-activity relationship (SAR) studies.

Section 3: Applications in Drug Discovery &
Development
7-aminoisoquinolin-1(2H)-one is not typically an active pharmaceutical ingredient (API) itself

but serves as a "privileged scaffold." This term refers to molecular frameworks that are capable

of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for

designing novel therapeutics.

Role as a Pharmacophore in Oncology
The isoquinolinone scaffold has gained significant traction in oncology research.[3][4]

Derivatives have been investigated as potent inhibitors of various enzymes and signaling

pathways that are dysregulated in cancer.

Inhibition of Cell Cycle Regulators: Derivatives of the closely related 3-aminoisoquinolin-

1(2H)-one have demonstrated potent inhibitory activity against cancer cell lines.[4][10] Some

analogs have shown promise as inhibitors of key cell cycle phosphatases like Cdc25B,

which, when overexpressed, can lead to uncontrolled cell proliferation.[6] Inhibition of

Cdc25B can induce cell cycle arrest, providing a therapeutic window to target cancer cells.

Scaffold for PARP Inhibitors: A critical application area for isoquinolinone-like structures is in

the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[11][12] PARP-1 is a key

enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.

[13][14] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous

recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP-

1 in these cancer cells leads to an accumulation of DNA damage that cannot be repaired,

resulting in cell death through a concept known as "synthetic lethality."[14] The lactam

portion of the isoquinolinone core mimics the nicotinamide moiety of NAD+, the natural

substrate for PARP-1, allowing it to competitively bind to the enzyme's active site.

The diagram below illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-

deficient cancer cells.
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Caption: Mechanism of synthetic lethality via PARP inhibition.

Section 4: Experimental Protocols
To translate the potential of 7-aminoisoquinolin-1(2H)-one derivatives into tangible data,

robust and reproducible experimental protocols are essential. Below is a detailed, self-

validating protocol for assessing the antiproliferative activity of a test compound using a

standard cancer cell line.
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Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol determines the concentration at which a compound inhibits cancer cell growth by

50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form

purple formazan crystals.

Materials:

Test Compound (derivative of 7-aminoisoquinolin-1(2H)-one) dissolved in DMSO.

Human cancer cell line (e.g., MCF-7 for breast cancer).

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

Phosphate-Buffered Saline (PBS).

Trypsin-EDTA.

MTT solution (5 mg/mL in PBS).

DMSO (cell culture grade).

Sterile 96-well microtiter plates.

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).

Step-by-Step Methodology:

Cell Seeding:

Culture cells to ~80% confluency.

Wash with PBS, then detach using Trypsin-EDTA.

Neutralize trypsin with complete medium and centrifuge to pellet cells.

Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer).
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Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

Self-Validation: Leave wells on the plate periphery empty and fill with sterile PBS to reduce

edge effects. Include "cells only" (negative control) and "medium only" (blank) wells.

Incubate the plate for 24 hours to allow cells to attach.

Compound Treatment:

Prepare a serial dilution of the test compound in complete medium. A typical starting range

is 100 µM to 0.1 µM. Also prepare a vehicle control (medium with the highest

concentration of DMSO used).

Carefully remove the medium from the wells.

Add 100 µL of the corresponding compound dilution (or control medium) to each well in

triplicate.

Incubate for 48-72 hours.

Causality Check: The incubation time is critical; 48-72 hours is typically sufficient for

antiproliferative effects to manifest without causing cell death due to nutrient depletion.

MTT Addition and Incubation:

After incubation, remove the compound-containing medium.

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

Incubate for 3-4 hours. Active cells will convert MTT to formazan.

Visual Check: Purple formazan crystals should be visible in the negative control wells

under a microscope.

Formazan Solubilization and Data Acquisition:

Carefully remove the MTT-containing medium without disturbing the crystals.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control (100% viability).

Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀

value using non-linear regression analysis.
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Caption: Experimental workflow for the MTT antiproliferative assay.
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Conclusion and Future Directions
7-aminoisoquinolin-1(2H)-one is a molecule of significant strategic value for drug discovery.

Its robust chemical nature, coupled with the reactivity of its functional groups, makes it an ideal

starting scaffold for building diverse chemical libraries. Its demonstrated relevance in the

development of inhibitors for critical oncology targets like cell cycle regulators and PARP

enzymes underscores its potential.[4][6][11] Future research should focus on exploring novel

derivatives through combinatorial chemistry and high-throughput screening. Furthermore,

investigating its application beyond oncology, for instance in neurodegenerative or infectious

diseases, could unveil new therapeutic opportunities for this versatile and privileged scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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